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Introduction
BAM15 is a novel small molecule mitochondrial protonophore, otherwise known as a

mitochondrial uncoupler.[1][2] It functions by transporting protons across the inner

mitochondrial membrane, thereby dissipating the proton motive force.[3][4] This action

uncouples substrate oxidation from ATP synthesis, leading to an increase in mitochondrial

respiration and energy expenditure.[1] Notably, BAM15 exhibits a high degree of mitochondrial

specificity and lower cytotoxicity compared to classical uncouplers like FCCP and DNP. In

C2C12 myotubes, a well-established in vitro model for skeletal muscle, BAM15 has been

shown to modulate key metabolic pathways, making it a valuable tool for studying muscle

metabolism and developing therapeutics for metabolic diseases such as obesity and type 2

diabetes.

Mechanism of Action and Metabolic Effects in
C2C12 Myotubes
BAM15's primary mechanism of action is the uncoupling of oxidative phosphorylation, which

stimulates mitochondrial respiration. This leads to a compensatory increase in the oxidation of

glucose and fatty acids to meet cellular energy demands. A key mediator of these effects is the

activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis.
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Key Metabolic Effects:

Increased Mitochondrial Respiration: BAM15 treatment leads to a significant increase in

basal and maximal oxygen consumption rates (OCR) in C2C12 myotubes.

Enhanced Glucose Uptake: BAM15 stimulates both insulin-independent and insulin-

dependent glucose uptake. This is achieved through the AMPK-dependent activation of

AS160, which promotes the translocation of GLUT4 transporters to the plasma membrane.

Increased Fatty Acid Oxidation: BAM15 enhances the oxidation of fatty acids, such as

palmitate, providing an alternative energy source for the cell.

Improved Insulin Sensitivity: By activating key components of the insulin signaling pathway,

including AKT and AS160, BAM15 improves insulin sensitivity in C2C12 myotubes.

Quantitative Data Summary
The following tables summarize the quantitative effects of BAM15 treatment in C2C12

myotubes as reported in various studies.

Table 1: Effects of BAM15 on Cell Viability and Mitochondrial Respiration
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Parameter Concentration
Treatment
Duration

Result Reference

Cell Viability Up to 100 µM 16 hours
No significant

change

Caspase 3/7

Activity
Up to 40 µM 16 hours

No significant

increase

Basal Oxygen

Consumption

Rate

20 µM 16 hours Increased

Maximal Oxygen

Consumption

Rate

1 µM Acute Similar to FCCP

Proton Leak 20 µM 16 hours Increased

Table 2: Effects of BAM15 on Glucose Metabolism
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Parameter Concentration
Treatment
Duration

Result Reference

Glucose Uptake

(Insulin-

independent)

6.25 µM 16 hours
Significantly

increased

Glucose Uptake

(Insulin-

dependent)

25 µM 16 hours

2-4 fold greater

than insulin

alone

GLUT4

Translocation
Not specified 16 hours Increased

p-AMPK (T172) Not specified 16 hours Increased

p-AKT

(T308/S473)
Not specified 16 hours

Increased (in the

presence of

insulin)

p-AS160 (T642) Not specified 16 hours Increased

Table 3: Effects of BAM15 on Fatty Acid Oxidation

Parameter Concentration
Treatment
Duration

Result Reference

[1-14C]palmitate

oxidation
Not specified 16 hours Increased
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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